molecular formula C11H16Cl2N4O B2904363 6-chloro-N-(1-methylpiperidin-4-yl)pyridazine-3-carboxamide hydrochloride CAS No. 1354951-14-6

6-chloro-N-(1-methylpiperidin-4-yl)pyridazine-3-carboxamide hydrochloride

Cat. No. B2904363
CAS RN: 1354951-14-6
M. Wt: 291.18
InChI Key: JZWOGJFDGLZVQR-UHFFFAOYSA-N
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Description

“6-chloro-N-(1-methylpiperidin-4-yl)pyridazine-3-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1354951-14-6 . It has a molecular weight of 291.18 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15ClN4O.ClH/c1-16-6-4-8(5-7-16)13-11(17)9-2-3-10(12)15-14-9;/h2-3,8H,4-7H2,1H3,(H,13,17);1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, and density were not found in the available resources.

Scientific Research Applications

Antimicrobial Agents

A study on pyridine-bridged 2,6-bis-carboxamide Schiff's bases, closely related to the chemical structure of interest, has shown significant antimicrobial activity. The research involved the synthesis of various pyridine derivatives and their evaluation against bactericidal and fungicidal activities, revealing comparable effects to reference antibiotic drugs such as streptomycin and fusidic acid (Al-Omar & Amr, 2010).

ICE Inhibitors

3-chloro-4-carboxamido-6-arylpyridazines represent a novel class of interleukin-1β converting enzyme (ICE) inhibitors. Their structure-activity relationship and mechanism of irreversible inactivation have been detailed, showcasing their potential in therapeutic applications targeting inflammatory responses (Dolle et al., 1997).

AChE Inhibitors

Research into pyridazine analogues has identified them as potent acetylcholinesterase (AChE) inhibitors, with modifications to the chemical structure affecting their activity and selectivity. These findings suggest applications in treating diseases characterized by cholinergic system impairments, such as Alzheimer's disease (Contreras et al., 2001).

Structural and Theoretical Analysis

Studies involving the synthesis and detailed analysis of pyridazine analogs have provided insights into their pharmaceutical significance. This includes structure confirmation through XRD technique and theoretical calculations to understand their reactivity and interaction potentials, highlighting their diverse applicability in medicinal chemistry (Sallam et al., 2021).

Anticonvulsant Activity

A series of 6-aryl-3-(hydroxypolymethyleneamino)pyridazines derivatives demonstrated significant anticonvulsant activity in animal models, indicating their potential as candidates for epilepsy treatment. The research explored structure-activity relationships to optimize their efficacy, presenting a promising direction for developing new antiepileptic drugs (Hallot et al., 1986).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-chloro-N-(1-methylpiperidin-4-yl)pyridazine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4O.ClH/c1-16-6-4-8(5-7-16)13-11(17)9-2-3-10(12)15-14-9;/h2-3,8H,4-7H2,1H3,(H,13,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWOGJFDGLZVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=NN=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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